

Ibrexafungerp: A Technical Deep Dive into Structure-Activity Relationships and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrexafungerp (formerly SCY-078) is a first-in-class triterpenoid antifungal agent, representing a significant advancement in the treatment of fungal infections.[1][2] As a semi-synthetic derivative of the natural product enfumafungin, **ibrexafungerp** boasts a unique mechanism of action, inhibiting the fungal enzyme (1,3)- β -D-glucan synthase, which is essential for cell wall synthesis.[1][3] This document provides a comprehensive technical overview of the structure-activity relationships (SAR) that guided its development, its key chemical properties, and the experimental protocols used for its evaluation. This in-depth guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of resistance to existing antifungal classes, has created an urgent need for novel therapeutics.[2]

Ibrexafungerp addresses this need as an orally bioavailable glucan synthase inhibitor.[4]

Unlike the echinocandins, which share the same molecular target but are limited to intravenous administration, ibrexafungerp's distinct chemical structure confers favorable pharmacokinetic properties, allowing for oral administration.[4] It has demonstrated broad-spectrum activity



against a variety of fungal pathogens, including clinically important species of Candida and Aspergillus.[5][6]

Mechanism of Action

Ibrexafungerp exerts its antifungal effect by non-competitively inhibiting the (1,3)-β-D-glucan synthase enzyme complex, a critical component in the biosynthesis of the fungal cell wall.[7] This enzyme is responsible for the formation of β-(1,3)-D-glucan, a polysaccharide that provides structural integrity to the cell wall. By inhibiting this enzyme, **ibrexafungerp** disrupts cell wall maintenance and synthesis, leading to osmotic instability and ultimately, fungal cell death.[1][5] A key advantage of this mechanism is that (1,3)-β-D-glucan synthase is absent in mammalian cells, resulting in a low potential for off-target effects in the host.[5] While echinocandins also target this enzyme, **ibrexafungerp** binds to a distinct, albeit overlapping, site. This different binding interaction allows **ibrexafungerp** to retain activity against many echinocandin-resistant fungal strains that harbor mutations in the FKS genes, which encode for subunits of the glucan synthase enzyme.[4][8]

Structure-Activity Relationship (SAR)

The development of **ibrexafungerp** from its natural product precursor, enfumafungin, is a compelling case study in medicinal chemistry and lead optimization. Enfumafungin itself possesses antifungal activity but suffers from poor in vivo stability.[1] The semi-synthetic modifications leading to **ibrexafungerp** were focused on enhancing potency, improving oral bioavailability, and optimizing pharmacokinetic properties.[1]

Key modifications to the enfumation scaffold include:

- Addition of a Pyridine Triazole: The incorporation of a pyridine triazole moiety at position 15
 of the core phenanthropyran carboxylic acid ring system was a critical modification.[5]
- Installation of an Amino-Ether Side Chain: The introduction of a 2-amino-2,3,3-trimethyl-butyl ether at position 14 significantly contributed to the improved antifungal potency and pharmacokinetic profile.[5]

Studies on enfumafungin analogues have further elucidated the SAR, indicating that the C-2 substituents and the C-19 carboxylic acid are important for potent antifungal activity.[9]



Chemical and Physicochemical Properties

The chemical structure and physicochemical properties of **ibrexafungerp** are central to its pharmacological profile, particularly its oral bioavailability and tissue distribution.

Property	Value	
Chemical Formula	C44H67N5O4	
Molecular Weight	730.0 g/mol	
рКа	2.4, 5.5, 9.0[10]	
Protein Binding	99.5-99.8% (primarily to albumin)[10]	
Solubility	Inversely related to pH. The citrate formulation shows increased solubility in Simulated Gastric Fluid (SGF) and Fed-State Simulated Intestinal Fluid (FeSSIF) to >20 mg/mL, and in Fasted-State Simulated Intestinal Fluid (FaSSIF) to >4.2 mg/mL.[7]	
LogP (calculated)	5.8[10]	

Pharmacokinetic Properties

The pharmacokinetic profile of **ibrexafungerp** supports its clinical utility as an oral antifungal agent.



Parameter	Value	
Time to Peak (Tmax)	4-6 hours[10]	
Peak Concentration (Cmax)	435 ng/mL (at a dose of 300 mg twice daily)[10]	
AUC (0-24h)	6832 h*ng/mL (at a dose of 300 mg twice daily) [10]	
Volume of Distribution (Vd)	~600 L[10]	
Clearance	53.6 - 56.1 L/h[10]	
Elimination Half-life	Approximately 20 hours[6]	
Metabolism	Primarily via hydroxylation by CYP3A4, followed by glucuronidation and sulfation.[6]	
Excretion	~90% recovered in feces (51% as unchanged drug), ~1% in urine.[10]	

In Vitro Antifungal Activity

Ibrexafungerp has demonstrated potent in vitro activity against a broad range of fungal pathogens. The following table summarizes its activity against key Candida and Aspergillus species. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. For molds like Aspergillus, the endpoint is often the Minimum Effective Concentration (MEC), which is the lowest drug concentration at which abnormal hyphal growth is observed.



Organism	MIC/MEC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)
Candida albicans	0.016 - 2[11][12]	0.06 - 0.125[3][12]	0.125 - 0.25[12]
Candida glabrata	0.016 - 8[7]	0.25 - 1[1][7]	1 - 2[7]
Candida auris	0.06 - 2[13]	0.5[14]	1.0[14]
Candida krusei	-	0.5[12]	-
Candida parapsilosis	-	0.5[12]	-
Candida tropicalis	-	0.5[12]	-
Aspergillus fumigatus	0.03 - 0.12 (MEC)[8]	-	-

Experimental Protocols Antifungal Susceptibility Testing

The in vitro activity of **ibrexafungerp** is predominantly determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27 (for Yeasts) and M38 (for Molds) - Generalized Protocol:

- Preparation of Antifungal Agent: Ibrexafungerp is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial twofold dilutions are then prepared in RPMI 1640 medium.
- Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted to achieve the final desired inoculum concentration.
- Microdilution Plate Inoculation: The standardized fungal inoculum is added to microtiter plate wells containing the serially diluted ibrexafungerp.
- Incubation: Plates are incubated at 35°C for 24-48 hours.



Endpoint Determination: For yeasts, the MIC is determined as the lowest concentration of
ibrexafungerp that causes a significant (typically ≥50%) reduction in growth compared to
the drug-free control well. For molds, the MEC is determined as the lowest concentration
showing microscopically aberrant hyphal growth.

EUCAST E.Def 7.3.2 (for Yeasts) - Key Methodological Aspects:

- Medium: RPMI 1640 medium supplemented with 2% glucose is used.
- Inoculum Size: A final inoculum concentration of 0.5-2.5 x 10^5 CFU/mL is used.
- Endpoint Reading: The endpoint is determined spectrophotometrically after 24 hours of incubation at 35°C, with the MIC defined as a ≥50% inhibition of growth compared to the control.

(1,3)-β-D-Glucan Synthase Inhibition Assay

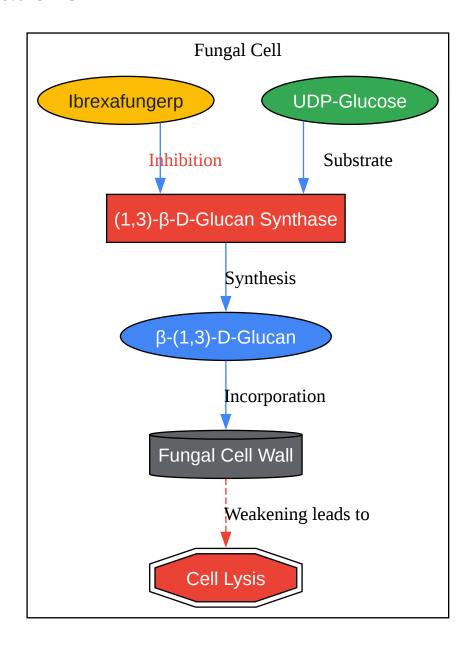
This in vitro assay directly measures the inhibitory effect of **ibrexafungerp** on its target enzyme.

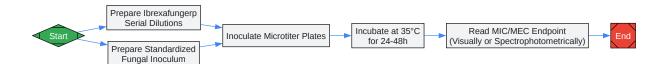
Generalized Protocol:

- Preparation of Enzyme Extract: A membrane fraction containing the (1,3)-β-D-glucan synthase is prepared from fungal cells.
- Reaction Mixture: The reaction mixture typically contains a buffer (e.g., Tris-HCl), a substrate (UDP-D-[14C]glucose), and co-factors.
- Inhibition Assay: Varying concentrations of **ibrexafungerp** (dissolved in DMSO) are added to the reaction mixtures. The reaction is initiated by the addition of the enzyme extract.
- Incubation: The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).[15]
- Quantification of Product: The reaction is stopped, and the amount of radiolabeled glucan product formed is quantified. This is often done by precipitating the insoluble glucan, collecting it on a filter, and measuring the radioactivity.[16] The concentration of ibrexafungerp that inhibits the enzyme activity by 50% (IC50) is then calculated.

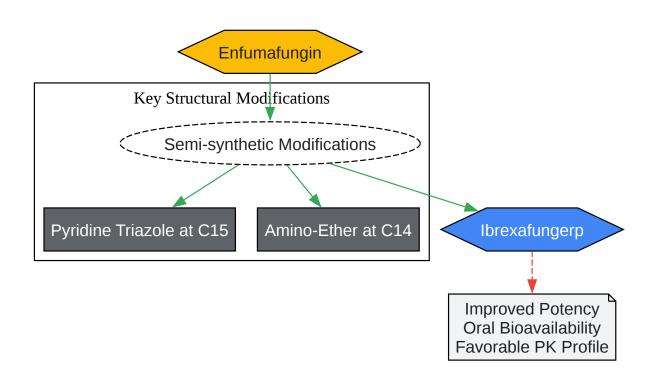


Visualizations









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